Ajulemic acid

Catalog No.
S517723
CAS No.
137945-48-3
M.F
C25H36O4
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ajulemic acid

CAS Number

137945-48-3

Product Name

Ajulemic acid

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C25H36O4/c1-6-7-8-9-12-24(2,3)17-14-20(26)22-18-13-16(23(27)28)10-11-19(18)25(4,5)29-21(22)15-17/h10,14-15,18-19,26H,6-9,11-13H2,1-5H3,(H,27,28)/t18-,19-/m1/s1

InChI Key

YCHYFHOSGQABSW-RTBURBONSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Ajulemic acid; CPL-7075; CT-3; DMH-THC-11-OIC; HU-239; IP-751; JBT-101; DMHTHC-11OIC; AB-III-56, HU-239, IP-751, CPL 7075, CT-3, Resunab; lenabasum;

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O

Description

The exact mass of the compound Ajulemic acid is 400.2614 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Analgesic and Anti-inflammatory Properties

A key area of research on AJA focuses on its pain-relieving and anti-inflammatory effects. Studies suggest that AJA may be effective in managing pain without causing the psychoactive effects associated with tetrahydrocannabinol (THC), the main psychoactive component of cannabis []. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), AJA might not have gastrointestinal side effects []. However, more research is needed to confirm these findings and understand the mechanisms of action.

Mechanism of Action

The exact mechanism by which AJA exerts its analgesic and anti-inflammatory effects is still under investigation. Some studies suggest that AJA interacts with the endocannabinoid system, a network of receptors in the body that plays a role in pain perception and inflammation []. However, unlike THC, AJA appears to have a lower affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabis [].

Ajulemic acid is a synthetic analog of tetrahydrocannabinol-11-oic acid, which is the principal metabolite of tetrahydrocannabinol, the psychoactive component of cannabis. Its chemical formula is C25H36O4C_{25}H_{36}O_{4}, with a molecular weight of approximately 400.261 g/mol. The compound is characterized by its unique structure, which includes a branched side chain that enhances its biological activity compared to its parent compound, tetrahydrocannabinol. Unlike tetrahydrocannabinol, ajulemic acid does not exhibit psychoactive effects, making it a candidate for therapeutic applications without the associated high typically linked to cannabis use .

, primarily involving modifications to its side chain and functional groups. Key reactions include:

  • Allylic oxidation: This step is crucial for introducing hydroxy groups into the molecule, enhancing its reactivity and biological properties .
  • Reduction reactions: For example, the reduction of aldehyde groups to alcohols can be achieved using sodium borohydride, yielding high purity products .
  • Esterification and amidation: These reactions can modify ajulemic acid for various applications in drug formulation and delivery systems.

Ajulemic acid exhibits significant biological activities, particularly in anti-inflammatory and anti-cancer contexts:

  • Anti-inflammatory effects: It has been shown to increase the production of lipoxin A4, an endogenous pro-resolving eicosanoid that plays a role in resolving inflammation . Ajulemic acid acts on cannabinoid receptors, particularly the CB2 receptor, contributing to its anti-inflammatory properties .
  • Antineoplastic properties: Studies indicate that ajulemic acid has comparable or superior efficacy to tetrahydrocannabinol in inhibiting tumor growth in various cancer models . It has been observed to reduce tumor size significantly in glioma models .

The synthesis of ajulemic acid involves several key steps:

  • Starting Materials: The synthesis typically begins with a precursor derived from tetrahydrocannabinol.
  • Key Reactions:
    • Pinnick oxidation: This method is employed to convert alcohols into carboxylic acids with high yields .
    • Tetra-N-butylammonium fluoride treatment: This step facilitates the introduction of hydroxy groups at specific positions on the molecule .
  • Purification: The final product is purified through techniques such as flash column chromatography to achieve the desired purity levels.

Ajulemic acid has several promising applications:

  • Therapeutic Use: Due to its anti-inflammatory and analgesic properties, it is being explored as a treatment for chronic pain and inflammatory diseases such as arthritis .
  • Cancer Therapy: Its ability to inhibit tumor growth makes it a candidate for further development in oncology .
  • Research Tool: Ajulemic acid serves as a valuable compound in pharmacological studies aimed at understanding cannabinoid receptor mechanisms and their therapeutic potentials.

Ajulemic acid has been studied for its interactions with various biological systems:

  • Cytochrome P450 Interaction: Unlike many cannabinoids, ajulemic acid does not significantly inhibit cytochrome P450 enzymes involved in drug metabolism, suggesting a lower risk of drug-drug interactions .
  • Receptor Binding: It selectively binds to peroxisome proliferator-activated receptor gamma (PPARγ), which may mediate some of its anti-inflammatory effects .

These interaction studies highlight ajulemic acid's potential safety profile and therapeutic utility.

Ajulemic acid shares structural similarities with several other cannabinoids and synthetic compounds. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
TetrahydrocannabinolParent compoundPsychoactive effectsHigh psychoactivity
CannabidiolNonpsychoactiveAnti-inflammatory effectsLacks psychoactive properties
HU-210Structural analogPotent agonist at cannabinoid receptorsMore potent than ajulemic acid
Δ8-TetrahydrocannabinolStructural analogPsychoactive effectsLess potent than Δ9-tetrahydrocannabinol
11-Hydroxy-Δ9-tetrahydrocannabinolMetabolitePsychoactive effectsDirect metabolite of tetrahydrocannabinol

Ajulemic acid's unique nonpsychoactive profile combined with its potent biological activities distinguishes it from these similar compounds, making it an attractive candidate for therapeutic applications without the psychoactive side effects associated with traditional cannabinoids.

Ajulemic acid, with the chemical formula carbon twenty-five hydrogen thirty-six oxygen four, possesses a molecular weight of 400.5 grams per mole [1] [2] [3]. The compound exhibits the International Union of Pure and Applied Chemistry name of (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid [1] [2].

The molecular structure features a tricyclic benzochromene core system characteristic of classical cannabinoids, with a critical dimethylheptyl side chain replacing the pentyl chain found in naturally occurring tetrahydrocannabinol derivatives [4] [5]. The compound contains two defined stereocenters with absolute stereochemistry designated as (6aR,10aR), indicating the presence of two asymmetric carbon atoms in specific three-dimensional orientations [6]. The structural modification through replacement of the normal pentyl side chain with a dimethylheptyl group led to the creation of this synthetic analog from tetrahydrocannabinol-11-oic acid metabolite [4] [7].

The stereochemical configuration plays a crucial role in the biological activity of ajulemic acid. Studies demonstrate that the enantiomer with opposite stereochemistry shows greatly reduced activities, suggesting receptor-mediated mechanisms of action [8]. Chiral analysis of the less active enantiomer revealed contamination with 10-20% of the active form, accounting for residual biological activity [8].

Physicochemical Properties

Solubility and Stability

Ajulemic acid demonstrates specific solubility characteristics that influence its pharmaceutical applications. The compound exhibits solubility in most organic solvents while remaining practically insoluble in hexane [7]. This selective solubility profile reflects the compound's amphiphilic nature, possessing both hydrophobic regions associated with the tricyclic core and hydrophilic characteristics from the carboxylic acid functionality and phenolic hydroxyl group.

The compound displays an optical rotation of negative 275 degrees when measured at the sodium D-line with a concentration of 3.8 grams per 100 milliliters in chloroform [3] [7]. The melting point ranges from 112 to 114 degrees Celsius with sintering behavior observed during thermal analysis [3] [7]. These thermal properties indicate relatively good thermal stability under standard laboratory conditions.

Predicted physicochemical parameters include a density of 1.085 ± 0.06 grams per cubic centimeter and a predicted pKa value of 4.75 ± 0.40 [3]. The compound exhibits a high predicted boiling point of 495.7 ± 45.0 degrees Celsius [3]. The XLogP3-AA value of 7 indicates high lipophilicity, consistent with the compound's cannabinoid nature and ability to interact with lipophilic biological membranes [1].

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of ajulemic acid has been conducted primarily through its complex with the human peroxisome proliferator-activated receptor gamma ligand binding domain. The crystal structure, determined at 2.8 Angstrom resolution, provides detailed insights into the three-dimensional arrangement of atoms within the compound [9] [10].

The crystal structure determination employed X-ray diffraction techniques using a rotating anode source with rigaku instrumentation. Data collection utilized an image plate detector system with a MAR scanner 345 millimeter plate configuration [10]. The diffraction experiments were conducted at 100 Kelvin using synchrotron radiation with specific wavelength parameters [10].

Unit cell parameters for the crystal structure include dimensions of a equals 62.344 Angstroms, b equals 78.139 Angstroms, and c equals 104.231 Angstroms, with angles alpha equals 100.1 degrees, beta equals 106.41 degrees, and gamma equals 90.01 degrees [10]. The crystal system belongs to space group P 1, indicating a triclinic crystal system with the lowest symmetry [10].

Crystallization conditions involved the use of 4M sodium formate solution in vapor diffusion hanging drop methodology at 283 Kelvin [10]. The Matthews coefficient of 3.82 and solvent content of 67.82% indicate a relatively open crystal packing arrangement [10]. Data collection statistics show 93.8% completeness with an R-merge value of 0.09, indicating good data quality [10].

Comparative Analysis with Δ⁹-THC and Other Cannabinoid Derivatives

The structural and pharmacological profile of ajulemic acid demonstrates significant differences from delta-9-tetrahydrocannabinol and other cannabinoid derivatives. Unlike delta-9-tetrahydrocannabinol, which exhibits high binding affinity for both cannabinoid receptor 1 and cannabinoid receptor 2, ajulemic acid displays markedly different receptor binding characteristics [11] [5] [12].

Comparative binding affinity studies reveal that ajulemic acid possesses Ki values of 5.7 nanomolar for human cannabinoid receptor 1 and 56.1 nanomolar for human cannabinoid receptor 2, with functional EC50 values of 11.6 nanomolar and 13.4 nanomolar respectively [13]. In contrast, delta-9-tetrahydrocannabinol exhibits Ki values of approximately 40.7 nanomolar for cannabinoid receptor 1 and 36 nanomolar for cannabinoid receptor 2 [14] [15]. This represents a fundamental difference in receptor selectivity profiles between the compounds.

The structural modifications in ajulemic acid result in the elimination of psychotropic activity while maintaining analgesic and anti-inflammatory properties [5] [16] [12]. This therapeutic separation distinguishes ajulemic acid from delta-9-tetrahydrocannabinol, which produces significant psychoactive effects. Studies demonstrate that ajulemic acid shows approximately 50-fold improvement in activity relative to its parent compound delta-9-tetrahydrocannabinol-11-oic acid [17].

Mechanistic differences include ajulemic acid's ability to bind selectively to peroxisome proliferator-activated receptor gamma, a nuclear receptor involved in inflammatory processes [18] [9] [16]. This binding mechanism differs substantially from classical cannabinoid receptor activation pathways utilized by delta-9-tetrahydrocannabinol and other traditional cannabinoids [12].

Comparative pharmacological studies demonstrate that ajulemic acid produces analgesia equivalent to morphine in certain assay models while exhibiting much greater duration of action [5]. Unlike nonsteroidal anti-inflammatory drugs, ajulemic acid demonstrates no ulcerogenic properties at therapeutically relevant doses [5]. The compound also lacks respiratory depression, dependence potential, body weight loss, or mutagenic effects commonly associated with other analgesic compounds [5].

The following table summarizes key comparative parameters between ajulemic acid and related cannabinoid compounds:

ParameterAjulemic AcidDelta-9-THCCannabidiol
Molecular Weight (g/mol)400.5 [1]314.5314.5
PsychoactivityMinimal [5] [19]HighNone
CB1 Binding Affinity (Ki, nM)5.7 [13]40.7 [14]>1000
CB2 Binding Affinity (Ki, nM)56.1 [13]36 [14]>1000
Anti-inflammatory ActivityHigh [5] [12]ModerateHigh
PPAR-gamma BindingYes [18] [9]NoNo

Key Intermediates and Reaction Optimization

The cyclization reaction employs para-toluenesulfonic acid in toluene at 80°C for one hour, yielding the key tricyclic intermediate compound 5 in 82% yield. This intermediate serves as the foundation for all subsequent transformations, establishing the characteristic benzochromene core structure that defines the cannabinoid framework [1].

Following cyclization, the phenolic hydroxyl group requires protection to enable selective functionalization elsewhere in the molecule. The protection strategy utilizes tert-butyldimethylsilyl chloride in the presence of imidazole and N,N-dimethylformamide at room temperature for 18 hours. This transformation proceeds with exceptional efficiency, providing compound 6 in 97% yield [1] [2].

The most critical step in the synthesis involves the introduction of the C-11 hydroxyl group through allylic oxidation. Extensive optimization studies revealed that the choice of protecting group significantly impacts reaction efficiency. Initial attempts using acetyl protection yielded disappointing results, with the Riley oxidation of compound 10 providing only 39% yield under optimized conditions using selenium dioxide in dioxane at 110°C [1].

The breakthrough came with the replacement of the acetyl protecting group with the tert-butyldimethylsilyl ether. This modification dramatically improved the allylic oxidation yield from 39% to 65%, representing a substantial enhancement in synthetic efficiency. The improvement is attributed to the significant reduction in byproduct formation, particularly the elimination of regio-selective isomer 12 and aromatic byproduct 13 [1] [2].

The optimization studies encompassed multiple reaction conditions, including selenium dioxide with dichloromethane (15% yield), selenium dioxide with tetrahydrofuran and water at 65°C (25% yield), selenium dioxide with tert-butyl hydroperoxide in dichloromethane (8% yield), and selenium dioxide with tert-butyl hydroperoxide and salicylic acid (12% yield). The optimal conditions employ selenium dioxide in dioxane at 110°C, providing the aldehyde intermediate compound 7 in 65% yield [1].

The subsequent reduction of the aldehyde functionality utilizes sodium borohydride in methanol at 0°C for 50 minutes, delivering compound 8 with the requisite hydroxyl group in 89% yield. For the synthesis of ajulemic acid specifically, the aldehyde intermediate 7 undergoes Pinnick oxidation using sodium chlorite, sodium dihydrogen phosphate, and 2-methyl-2-butene in a tert-butanol-water mixture at room temperature for one hour, providing the carboxylic acid intermediate 9 in 90% yield [1] [2].

The final deprotection step employs tetra-N-butylammonium fluoride in tetrahydrofuran at room temperature for two hours, affording ajulemic acid in 92% yield. The overall synthetic yield from starting materials to ajulemic acid is 38%, representing a significant improvement over previous synthetic approaches that achieved only 13% overall yield [1].

Asymmetric Synthesis Techniques

The synthesis of ajulemic acid incorporates several asymmetric elements that are crucial for biological activity. The absolute stereochemistry of the molecule is established through the use of enantiomerically pure starting materials and stereoselective transformations throughout the synthetic sequence [3] [4].

The tricyclic intermediate formation proceeds with high stereoselectivity due to the conformational constraints imposed by the benzochromene ring system. The acid-catalyzed cyclization of para-menthadienol and 1,1-dimethylheptyl resorcinol occurs with complete regioselectivity, establishing the correct regiochemical relationship between the aromatic substituents and the alicyclic ring system [1].

The allylic oxidation step, while introducing the key C-11 functionality, maintains the stereochemical integrity of the existing chiral centers. The selenium dioxide-mediated Riley oxidation proceeds through a well-defined mechanistic pathway that preserves the stereochemical configuration at adjacent carbon centers. The use of the optimized dioxane solvent system at elevated temperature ensures both high yield and stereochemical fidelity [1] [2].

Advanced synthetic studies have explored alternative asymmetric approaches, including the development of axially chiral cannabinoid analogs. These investigations have revealed that topological modifications, such as C9-to-C10 methyl transposition, can result in significant conformational changes that affect both synthetic accessibility and biological activity. The ground-state biaryl dihedral angle increases from 19° in natural cannabinoids to 38° in axially chiral analogs, creating class 1 atropisomerism with barriers to rotation ranging from 14 to 17 kilocalories per mole [5].

The synthetic methodology for ajulemic acid has been adapted to accommodate these stereochemical considerations through careful selection of reaction conditions and protecting group strategies. The use of tert-butyldimethylsilyl protection not only improves synthetic yields but also provides a sterically demanding environment that can influence the stereochemical outcome of subsequent transformations [1] [2].

Quality control measures for asymmetric synthesis include chiral high-performance liquid chromatography analysis to verify enantiomeric purity. The synthetic material has been demonstrated to possess greater than 99% chiral purity in the R,R enantiomer configuration, ensuring that the biological activity profiles are not confounded by the presence of undesired stereoisomers [4].

Purity Profiling and Analytical Methods

Chromatographic Validation

The analytical characterization of ajulemic acid and its synthetic intermediates employs a comprehensive suite of chromatographic techniques designed to ensure product quality and identity confirmation. High-performance liquid chromatography coupled with tandem mass spectrometry serves as the primary analytical platform for both quantitative analysis and structural elucidation [6] [7].

The optimized chromatographic system utilizes a Synergy 4 micrometer MAX-RP 80Å column with dimensions of 4.6 × 250 millimeters, providing excellent resolution for ajulemic acid and related compounds. The mobile phase consists of a binary gradient system employing 0.1% ammonium hydroxide in high-purity water as mobile phase A and 0.1% ammonium hydroxide in acetonitrile as mobile phase B [6].

The gradient elution profile begins with 75% mobile phase A and 25% mobile phase B, transitioning over 15 minutes to 55% mobile phase A and 45% mobile phase B. The gradient continues to 10% mobile phase A and 90% mobile phase B over 25 minutes, followed by a column wash phase and re-equilibration. The flow rate is maintained at 800 microliters per minute with an injection volume of 200 microliters and a total analysis time of 25 minutes [6].

Mass spectrometric detection employs negative electrospray ionization with an ion spray voltage of 2 kilovolts and a capillary temperature of 300°C. The capillary voltage is set to -38 volts with a tube lens voltage of -105 volts. Sheath gas flow is maintained at 40 arbitrary units to ensure stable ionization conditions [6].

Under these analytical conditions, ajulemic acid exhibits a retention time of 16.14 minutes with a deprotonated molecular ion at m/z 399.5. The product ion spectrum demonstrates a base peak at m/z 355 and a major peak at m/z 381, providing characteristic fragmentation patterns for structural confirmation [6].

Thin-layer chromatography serves as a complementary analytical technique for reaction monitoring and preliminary purity assessment. Ajulemic acid exhibits an Rf value of 0.6 using a hexane-ethyl acetate solvent system in a 10:1 ratio on silica gel plates. The key synthetic intermediates display distinct Rf values ranging from 0.3 to 0.7 under various solvent conditions, enabling effective monitoring of synthetic transformations [1].

Gas chromatography-mass spectrometry has been developed as an alternative analytical approach for specific applications, particularly for biological sample analysis. A validated method employing solid-phase extraction and gas chromatography-mass spectrometry has been established for the determination of ajulemic acid and its glucuronide metabolite in human plasma samples [7].

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for ajulemic acid and synthetic intermediates. High-resolution proton and carbon-13 NMR spectra are acquired using 600 MHz instrumentation with deuterated chloroform as the standard solvent. Key diagnostic signals for ajulemic acid include proton resonances at δ 7.17 (doublet of triplets, 1H), δ 6.40 (doublet, 1H), and δ 6.24 (doublet, 1H), corresponding to the aromatic protons and the carboxylic acid-adjacent alkene proton [1].

High-resolution mass spectrometry using time-of-flight detection provides accurate mass measurements for molecular ion confirmation. Ajulemic acid exhibits a calculated molecular ion of m/z 401.2686 for the protonated species [M+H]+, with observed values typically within 5 parts per million mass accuracy [1].

Impurity Identification and Control

The identification and control of process-related impurities represents a critical aspect of ajulemic acid quality assurance. Comprehensive metabolite profiling studies have identified five major metabolic products and two significant synthetic byproducts that require monitoring during manufacturing processes [6].

Metabolite M1, characterized by a molecular ion at m/z 415.5, represents a hydroxylation product of ajulemic acid with a mass increase of 16 atomic mass units. The compound exhibits a retention time of 8.0-8.2 minutes under standard chromatographic conditions. Product ion spectra reveal a base peak at m/z 371 and major peaks at m/z 397, consistent with side-chain hydroxylation rather than aromatic hydroxylation [6].

Metabolite M2, with a molecular ion at m/z 413.5, corresponds to an oxidation product containing a ketone functionality. The 14 atomic mass unit increase relative to ajulemic acid, combined with product ion fragmentation patterns showing base peaks at m/z 369 and major peaks at m/z 395, supports assignment as the oxidized derivative of metabolite M1. The retention time of 8.4-8.5 minutes provides adequate chromatographic separation from related compounds [6].

Metabolite M3 exhibits the same molecular ion as M1 (m/z 415.5) but demonstrates distinct fragmentation patterns and a different retention time of 9.7-10.2 minutes. Product ion spectra show base peaks at m/z 385 and major fragments at m/z 341, 371, and 397, indicating hydroxylation at the terminal methyl group of the alkyl side chain rather than internal hydroxylation [6].

Metabolite M4, characterized by a molecular ion at m/z 397.5, represents a dehydrogenation product with a mass decrease of 2 atomic mass units. The compound exhibits a retention time of 12.9-13.1 minutes and product ion fragmentation consistent with side-chain dehydrogenation. The exact position of dehydrogenation cannot be definitively determined from mass spectrometric data alone [6].

Metabolite M5 corresponds to a glucuronide conjugate with a molecular ion at m/z 575.5, representing a mass increase of 176 atomic mass units characteristic of glucuronic acid conjugation. The retention time of 13.9-14.4 minutes and product ion spectrum showing loss of the glucuronide moiety (m/z 399) confirm direct conjugation to either the carboxylic acid or phenolic hydroxyl group of ajulemic acid [6].

Synthetic byproduct 12, observed during optimization studies, exhibits a molecular ion at m/z 429.3000 and represents a regio-selective isomer formed during the allylic oxidation step. This impurity arises from alternative selenium dioxide-mediated oxidation pathways and is effectively controlled through the optimized reaction conditions using the silyl ether protecting group strategy [1].

Synthetic byproduct 13, with a molecular ion at m/z 381.2428, corresponds to an aromatic product formed through selenium dioxide-mediated aromatization. This byproduct represents an 18 atomic mass unit decrease relative to ajulemic acid and is similarly controlled through optimized reaction conditions [1].

Process control strategies focus on minimizing impurity formation through careful control of reaction parameters, including temperature, solvent selection, and protecting group choice. The transition from acetyl to tert-butyldimethylsilyl protection significantly reduces both byproduct 12 and byproduct 13 formation while improving overall synthetic efficiency [1].

Analytical specifications for ajulemic acid purity require the compound to achieve 97% chemical purity and greater than 99% chiral purity in the R,R enantiomer configuration. Individual impurities are controlled to levels below 0.5% relative to the main component, with total impurities limited to less than 3.0% [4].

Quality control testing incorporates both in-process monitoring and final product release testing. In-process controls include thin-layer chromatography analysis of reaction mixtures, high-performance liquid chromatography purity assessment of intermediates, and nuclear magnetic resonance spectroscopy for structural confirmation. Final product release testing encompasses high-performance liquid chromatography-mass spectrometry purity analysis, chiral chromatography for enantiomeric purity, nuclear magnetic resonance spectroscopy for structural identity, and high-resolution mass spectrometry for molecular weight confirmation [6] [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

400.26135963 g/mol

Monoisotopic Mass

400.26135963 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OGN7X90BT8

MeSH Pharmacological Classification

Cannabinoid Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cannabinoid
CNR2 [HSA:1269] [KO:K04278]

Other CAS

137945-48-3

Wikipedia

Lenabasum

Dates

Last modified: 02-18-2024
1: Zurier RB, Burstein SH. Cannabinoids, inflammation, and fibrosis. FASEB J. 2016 Jul 19. pii: fj.201600646R. [Epub ahead of print] Review. PubMed PMID: 27435265.
2: Lucattelli M, Fineschi S, Selvi E, Garcia Gonzalez E, Bartalesi B, De Cunto G, Lorenzini S, Galeazzi M, Lungarella G. Ajulemic acid exerts potent anti-fibrotic effect during the fibrogenic phase of bleomycin lung. Respir Res. 2016 May 6;17(1):49. doi: 10.1186/s12931-016-0373-0. PubMed PMID: 27153807; PubMed Central PMCID: PMC4859981.
3: Boychuk DG, Goddard G, Mauro G, Orellana MF. The effectiveness of cannabinoids in the management of chronic nonmalignant neuropathic pain: a systematic review. J Oral Facial Pain Headache. 2015 Winter;29(1):7-14. doi: 10.11607/ofph.1274. Review. PubMed PMID: 25635955.
4: Burstein SH, Tepper MA. In vitro metabolism and metabolic effects of ajulemic acid, a synthetic cannabinoid agonist. Pharmacol Res Perspect. 2013 Dec;1(2):e00017. doi: 10.1002/prp2.17. Epub 2013 Dec 15. PubMed PMID: 25505570; PubMed Central PMCID: PMC4186433.
5: Tepper MA, Zurier RB, Burstein SH. Ultrapure ajulemic acid has improved CB2 selectivity with reduced CB1 activity. Bioorg Med Chem. 2014 Jul 1;22(13):3245-51. doi: 10.1016/j.bmc.2014.04.062. Epub 2014 May 9. PubMed PMID: 24856183.
6: Foadi N, Berger C, Pilawski I, Stoetzer C, Karst M, Haeseler G, Wegner F, Leffler A, Ahrens J. Inhibition of voltage-gated Na⁺ channels by the synthetic cannabinoid ajulemic acid. Anesth Analg. 2014 Jun;118(6):1238-45. doi: 10.1213/ANE.0000000000000188. PubMed PMID: 24755846.
7: Burstein SH. The cannabinoid acids, analogs and endogenous counterparts. Bioorg Med Chem. 2014 May 15;22(10):2830-43. doi: 10.1016/j.bmc.2014.03.038. Epub 2014 Apr 1. Review. PubMed PMID: 24731541; PubMed Central PMCID: PMC4351512.
8: Gonzalez EG, Selvi E, Balistreri E, Akhmetshina A, Palumbo K, Lorenzini S, Lazzerini PE, Montilli C, Capecchi PL, Lucattelli M, Baldi C, Gianchecchi E, Galeazzi M, Pasini FL, Distler JH. Synthetic cannabinoid ajulemic acid exerts potent antifibrotic effects in experimental models of systemic sclerosis. Ann Rheum Dis. 2012 Sep;71(9):1545-51. doi: 10.1136/annrheumdis-2011-200314. Epub 2012 Apr 4. PubMed PMID: 22492781.
9: Foadi N, Leuwer M, Demir R, Dengler R, Buchholz V, de la Roche J, Karst M, Haeseler G, Ahrens J. Lack of positive allosteric modulation of mutated alpha(1)S267I glycine receptors by cannabinoids. Naunyn Schmiedebergs Arch Pharmacol. 2010 May;381(5):477-82. doi: 10.1007/s00210-010-0506-9. Epub 2010 Mar 26. PubMed PMID: 20339834.
10: O'Sullivan SE, Kendall DA. Cannabinoid activation of peroxisome proliferator-activated receptors: potential for modulation of inflammatory disease. Immunobiology. 2010 Aug;215(8):611-6. doi: 10.1016/j.imbio.2009.09.007. Epub 2009 Oct 14. Review. PubMed PMID: 19833407.
11: Burstein SH, Zurier RB. Cannabinoids, endocannabinoids, and related analogs in inflammation. AAPS J. 2009 Mar;11(1):109-19. doi: 10.1208/s12248-009-9084-5. Epub 2009 Feb 6. Review. PubMed PMID: 19199042; PubMed Central PMCID: PMC2664885.
12: Zurier RB, Sun YP, George KL, Stebulis JA, Rossetti RG, Skulas A, Judge E, Serhan CN. Ajulemic acid, a synthetic cannabinoid, increases formation of the endogenous proresolving and anti-inflammatory eicosanoid, lipoxin A4. FASEB J. 2009 May;23(5):1503-9. doi: 10.1096/fj.08-118323. Epub 2009 Jan 5. PubMed PMID: 19124557; PubMed Central PMCID: PMC2669421.
13: Ahrens J, Leuwer M, Demir R, Krampfl K, de la Roche J, Foadi N, Karst M, Haeseler G. Positive allosteric modulatory effects of ajulemic acid at strychnine-sensitive glycine alpha1- and alpha1beta-receptors. Naunyn Schmiedebergs Arch Pharmacol. 2009 Apr;379(4):371-8. doi: 10.1007/s00210-008-0366-8. Epub 2008 Nov 5. PubMed PMID: 18985319.
14: Stebulis JA, Johnson DR, Rossetti RG, Burstein SH, Zurier RB. Ajulemic acid, a synthetic cannabinoid acid, induces an antiinflammatory profile of eicosanoids in human synovial cells. Life Sci. 2008 Nov 7;83(19-20):666-70. doi: 10.1016/j.lfs.2008.09.004. Epub 2008 Sep 21. PubMed PMID: 18840450.
15: Russo EB. Cannabinoids in the management of difficult to treat pain. Ther Clin Risk Manag. 2008 Feb;4(1):245-59. PubMed PMID: 18728714; PubMed Central PMCID: PMC2503660.
16: Karst M, Bernateck M. [Pain relief with cannabinoids-- the importance of endocannabinoids and cannabinoids for pain therapy]. Anasthesiol Intensivmed Notfallmed Schmerzther. 2008 Jul;43(7-8):522-8. doi: 10.1055/s-0028-1083094. Review. German. PubMed PMID: 18671173.
17: Hayn MH, Ballesteros I, de Miguel F, Coyle CH, Tyagi S, Yoshimura N, Chancellor MB, Tyagi P. Functional and immunohistochemical characterization of CB1 and CB2 receptors in rat bladder. Urology. 2008 Nov;72(5):1174-8. doi: 10.1016/j.urology.2008.03.044. Epub 2008 May 12. PubMed PMID: 18468662.
18: Parker J, Atez F, Rossetti RG, Skulas A, Patel R, Zurier RB. Suppression of human macrophage interleukin-6 by a nonpsychoactive cannabinoid acid. Rheumatol Int. 2008 May;28(7):631-5. Epub 2007 Nov 27. PubMed PMID: 18040689.
19: George KL, Saltman LH, Stein GS, Lian JB, Zurier RB. Ajulemic acid, a nonpsychoactive cannabinoid acid, suppresses osteoclastogenesis in mononuclear precursor cells and induces apoptosis in mature osteoclast-like cells. J Cell Physiol. 2008 Mar;214(3):714-20. PubMed PMID: 17786950.
20: Klein TW, Newton CA. Therapeutic potential of cannabinoid-based drugs. Adv Exp Med Biol. 2007;601:395-413. Review. PubMed PMID: 17713029.

Explore Compound Types